(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
CAS No.: 681231-29-8
Cat. No.: VC4266147
Molecular Formula: C14H11N3O4S2
Molecular Weight: 349.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681231-29-8 |
|---|---|
| Molecular Formula | C14H11N3O4S2 |
| Molecular Weight | 349.38 |
| IUPAC Name | N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H11N3O4S2/c1-16-9-4-3-8(21-2)7-11(9)23-14(16)15-13(18)10-5-6-12(22-10)17(19)20/h3-7H,1-2H3 |
| Standard InChI Key | UHXRUNJXAFQTJN-CCEZHUSRSA-N |
| SMILES | CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Introduction
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a complex organic compound featuring a benzo[d]thiazole moiety linked to a nitrothiophene ring. This compound belongs to the broader class of organic compounds, characterized by the presence of carbon, hydrogen, oxygen, nitrogen, and sulfur atoms. Its unique structure, which includes multiple functional groups and heteroatoms, contributes to its potential applications in various scientific fields, including medicinal chemistry and materials science.
Key Structural Features:
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Benzo[d]thiazole Moiety: Known for its biological activity, particularly in antimicrobial and anticancer applications.
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Nitrothiophene Ring: Contributes to the compound's reactivity and potential for further chemical modifications.
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Methoxy Group: Influences solubility and interaction with biological targets.
Synthesis and Purification
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide typically involves several key steps, including the formation of carbon-nitrogen and carbon-sulfur bonds. The process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Techniques like chromatography are commonly employed for purification to ensure high purity of the final product.
Synthesis Steps:
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Starting Materials Preparation: Preparation of the benzo[d]thiazole and nitrothiophene precursors.
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Condensation Reaction: Formation of the amide bond between the benzo[d]thiazole and nitrothiophene derivatives.
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Purification: Use of chromatography to isolate the pure compound.
Chemical Reactions and Mechanisms
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions due to its functional groups. These reactions typically require specific conditions such as pH control, temperature regulation, and appropriate catalysts or solvents to achieve desired outcomes. The nitro group on the thiophene ring can participate in reduction reactions, while the amide bond can undergo hydrolysis under acidic or basic conditions.
Reaction Mechanisms:
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Reduction of Nitro Group: Conversion to an amino group using reducing agents like hydrogen gas or sodium borohydride.
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Hydrolysis of Amide Bond: Cleavage of the amide bond to form the corresponding acid and amine.
Biological Activities and Potential Applications
The compound's potential biological activities are of significant interest due to its structural features. The benzo[d]thiazole moiety is known for its antimicrobial and anticancer properties, while the nitrothiophene ring may contribute to its reactivity and interaction with biological targets. Studies may involve assays to determine efficacy and specificity against particular biological targets, providing insights into its potential therapeutic applications.
Potential Biological Activities:
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Antimicrobial Activity: Inhibition of bacterial growth due to the benzo[d]thiazole structure.
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Anticancer Activity: Potential inhibition of cancer cell proliferation through interaction with cellular targets.
Characterization Techniques
Characterization of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide involves various spectroscopic methods to confirm its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used.
Characterization Data:
| Technique | Description |
|---|---|
| NMR | Provides detailed information on the molecular structure, including proton and carbon environments. |
| MS | Confirms the molecular weight and fragmentation pattern. |
| IR | Identifies functional groups based on their vibrational frequencies. |
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